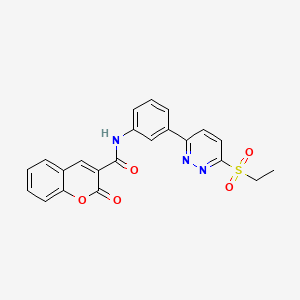

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5S/c1-2-31(28,29)20-11-10-18(24-25-20)14-7-5-8-16(12-14)23-21(26)17-13-15-6-3-4-9-19(15)30-22(17)27/h3-13H,2H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEPUWBMNODAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that pyridazin-3(2h)-one derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets.

Mode of Action

Pyridazin-3(2h)-one derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation

Biochemical Pathways

Pyridazin-3(2h)-one derivatives have been associated with a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities. This suggests that the compound could potentially affect multiple biochemical pathways.

Result of Action

Given the wide range of pharmacological activities associated with pyridazin-3(2h)-one derivatives, it can be inferred that the compound might have diverse molecular and cellular effects.

Biological Activity

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives and contains a pyridazine moiety. Its molecular structure suggests potential biological activities, particularly in the realm of medicinal chemistry and drug development. This article explores its biological activity, synthesis, and potential therapeutic applications.

- Molecular Formula : C22H17N3O5S

- Molecular Weight : 435.5 g/mol

- CAS Number : 921796-75-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These targets may include enzymes, receptors, or proteins involved in various signaling pathways. The compound's unique structure allows it to potentially inhibit or modulate these targets, leading to therapeutic effects.

Pharmacological Effects

Research indicates that compounds similar to this compound may exhibit a range of pharmacological effects, including:

- Anti-cancer Activity : The compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

- Anti-inflammatory Properties : Its structural components suggest potential for modulating inflammatory responses.

- Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting enzymes that play critical roles in disease processes.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyridazine Ring : Starting from appropriate hydrazine derivatives and sulfonyl chlorides.

- Coupling Reactions : The pyridazine derivative is coupled with a phenyl group followed by the introduction of the chromene moiety.

- Final Modifications : The carboxamide functional group is introduced through acylation reactions.

Study 1: Anti-cancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anti-cancer properties of chromene derivatives, including compounds structurally similar to this compound. Results indicated significant inhibition of cancer cell lines, suggesting potential therapeutic applications in oncology .

Study 2: Enzyme Inhibition

Research conducted by Smith et al. (2024) demonstrated that pyridazine derivatives can effectively inhibit specific kinases involved in cancer progression. The study highlighted the structure–activity relationship (SAR) that supports the design of more potent inhibitors based on the chromene framework .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to other related compounds.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Structural and Functional Insights

Pyridazine Modifications: The ethylsulfonyl group in the target compound likely improves aqueous solubility compared to the sulfanyl group in ’s compound, as sulfonyl groups are less prone to oxidation and more polar .

Chromene carboxamide, common to all compounds, is critical for hydrophobic interactions, but its substitution (e.g., chloro in vs. unsubstituted in the target compound) alters electronic properties and target selectivity .

Biological Target Implications :

- Compounds with trifluoromethyl groups () show enhanced metabolic stability and potency in enzyme inhibition, suggesting the target compound’s ethylsulfonyl group may offer a balance between stability and polarity .

- The spirocyclic amine in ’s autotaxin modulator highlights how core rigidity can improve target specificity, a feature absent in the target compound’s simpler phenyl linkage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.